6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
6-Chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused bicyclic system comprising a chromene ring and a 1,3-oxazinone moiety. Key structural features include:
- 3-Chloro-4-methylphenyl group at position 9, contributing steric bulk and lipophilicity.
- 4-Ethyl substituent on the oxazinone ring, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C20H17Cl2NO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17Cl2NO3/c1-3-12-6-18(24)26-19-14(12)8-17(22)20-15(19)9-23(10-25-20)13-5-4-11(2)16(21)7-13/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
AKDMDUCHBOTPQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the oxazine ring: This step involves the reaction of the chromene intermediate with an amine and a suitable electrophile, such as an isocyanate or a chloroformate.
Chlorination and alkylation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: Researchers may use this compound as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s mode of interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazinones and related derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds from the evidence:
Structural Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
